Tert-butyl 4-[(2-chloropyrimidin-4-yl)-methylamino]azepane-1-carboxylate
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Overview
Description
Tert-butyl 4-[(2-chloropyrimidin-4-yl)-methylamino]azepane-1-carboxylate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a tert-butyl group, a chloropyrimidine moiety, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(2-chloropyrimidin-4-yl)-methylamino]azepane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chloropyrimidine Intermediate: The chloropyrimidine moiety can be synthesized through the chlorination of a pyrimidine derivative using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Introduction of the Methylamino Group: The chloropyrimidine intermediate is then reacted with a methylamine source, such as methylamine hydrochloride, under basic conditions to introduce the methylamino group.
Formation of the Azepane Ring: The azepane ring is formed through a cyclization reaction involving an appropriate diamine precursor and a suitable cyclizing agent.
Introduction of the Tert-butyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(2-chloropyrimidin-4-yl)-methylamino]azepane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloropyrimidine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the methylamino and azepane moieties, using reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4).
Esterification and Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, or it can participate in esterification reactions to form new ester derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Esterification: Reagents such as tert-butyl alcohol, sulfuric acid (H2SO4), or dicyclohexylcarbodiimide (DCC).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can modify the functional groups on the azepane ring.
Scientific Research Applications
Tert-butyl 4-[(2-chloropyrimidin-4-yl)-methylamino]azepane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in biochemical studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(2-chloropyrimidin-4-yl)-methylamino]azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate
- Tert-butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate
- Tert-butyl (2-chloropyrimidin-4-yl)carbamate
Uniqueness
Tert-butyl 4-[(2-chloropyrimidin-4-yl)-methylamino]azepane-1-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective or versatile.
Properties
IUPAC Name |
tert-butyl 4-[(2-chloropyrimidin-4-yl)-methylamino]azepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN4O2/c1-16(2,3)23-15(22)21-10-5-6-12(8-11-21)20(4)13-7-9-18-14(17)19-13/h7,9,12H,5-6,8,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRMHKONFVVRKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)N(C)C2=NC(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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